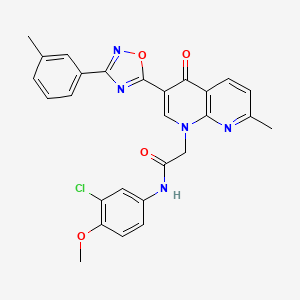

N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN5O4/c1-15-5-4-6-17(11-15)25-31-27(37-32-25)20-13-33(26-19(24(20)35)9-7-16(2)29-26)14-23(34)30-18-8-10-22(36-3)21(28)12-18/h4-13H,14H2,1-3H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXLJWSPKBVDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a naphthyridine core and an oxadiazole moiety, which are known for their biological activity. The molecular formula is , and it has a molecular weight of approximately 463.91 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 463.91 g/mol |

| LogP | 3.4847 |

| LogD | 2.89 |

| Polar Surface Area | 55.985 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and naphthyridine derivatives. For instance, the compound has shown promising cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited IC50 values in the micromolar range, indicating significant antiproliferative activity.

- U-937 (Monocytic Leukemia) : Demonstrated similar potency as established chemotherapeutics like doxorubicin.

In vitro assays indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-7, leading to cell cycle arrest at the G1 phase .

The proposed mechanisms by which N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo...) exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.

- Induction of Apoptosis : Flow cytometry results showed that treated cells exhibit characteristics of apoptosis, such as increased annexin V binding and loss of mitochondrial membrane potential.

- Interaction with DNA : Molecular docking studies suggest that the compound may bind to DNA or related targets, disrupting replication and transcription processes.

Study 1: Antitumor Activity in Preclinical Models

A study evaluated the efficacy of this compound in xenograft models of breast cancer. Results indicated a substantial reduction in tumor volume compared to controls, with minimal toxicity observed in normal tissues. Histopathological analysis confirmed decreased proliferation markers (Ki67) in treated tumors .

Study 2: Comparative Cytotoxicity

In a comparative study against several analogs, N-(3-chloro-4-methoxyphenyl)-2-(7-methyl...) demonstrated superior activity against MCF-7 cells with an IC50 value of approximately 0.65 µM, outperforming both standard treatments and other synthesized derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide demonstrate significant antimicrobial activity. For instance, studies have shown that naphthyridine derivatives can inhibit bacterial growth and show effectiveness against various pathogens. The presence of the oxadiazole moiety is also linked to enhanced antifungal properties.

Anticancer Potential

Several studies have investigated the anticancer properties of naphthyridine derivatives. The compound's structural components suggest potential activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation in vitro.

Anti-inflammatory Effects

Naphthyridine derivatives have been recognized for their anti-inflammatory effects. The incorporation of specific substituents can modulate the compound's ability to inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo...) exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of naphthyridine derivatives in human breast cancer cell lines (MCF-7). The study found that specific derivatives induced apoptosis and inhibited cell growth significantly more than untreated controls. This suggests that further exploration into the structure–activity relationship (SAR) of N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo...) could yield promising anticancer agents.

Comparison with Similar Compounds

N-(5-Chloro-2-methoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide ()

- Key Differences : Replaces the m-tolyl-oxadiazole group with a 4-methylbenzoyl substituent.

- Impact : The benzoyl group introduces a ketone functionality, which may alter hydrogen-bonding capacity and metabolic stability compared to the oxadiazole ring. The absence of the oxadiazole heterocycle could reduce π-π stacking interactions in target binding .

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()

- Key Differences : Features a pyridinyl-oxadiazole scaffold instead of naphthyridine. The 4-chlorophenyl group on the oxadiazole contrasts with the m-tolyl group in the target compound.

Oxadiazole-Containing Derivatives with Varied Aromatic Substitutions

N-(3-Methoxybenzyl)-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide ()

- Key Differences : Substitutes the m-tolyl group with o-tolyl (ortho-methylphenyl) and replaces the 3-chloro-4-methoxyphenyl acetamide with a 3-methoxybenzyl group.

- Impact : The ortho-methyl group introduces steric hindrance, which may reduce binding affinity compared to the meta-substituted analog. The benzyl acetamide moiety could alter solubility and membrane permeability .

Triazole-Based Acetamide Compounds ()

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, )

- Key Differences : Utilizes a 1,2,3-triazole ring instead of oxadiazole and incorporates a naphthalene ether group.

- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, contrasting with the likely multi-step synthesis of the target compound.

- Impact : The triazole ring offers distinct hydrogen-bonding capabilities, while the naphthalene group enhances aromatic stacking interactions. IR data (1678 cm⁻¹ for C=O) and HRMS ([M+H]+ 393.1112) confirm structural integrity .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c, )

- Key Differences : Features a nitro group on the phenyl ring, increasing electron-withdrawing effects.

- Spectroscopic Data : Distinct ¹H NMR signals (δ 8.61 ppm for aromatic protons) and ¹³C NMR peaks (δ 165.0 ppm for carbonyl) highlight electronic differences vs. chloro/methoxy substituents .

Pyrrolidinone and Azetidine Derivatives ()

N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide ()

- Key Differences: Contains azetidinone rings and oxalamide linkages, diverging from the naphthyridine-oxadiazole scaffold.

N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide ()

- Key Differences: Incorporates a pyrrolidinone ring and cyclohexyl group, enhancing lipophilicity.

- Properties : Melting point (129–131°C) and molecular weight (388.192 g/mol) suggest higher crystallinity and stability vs. the target compound’s likely amorphous nature .

Q & A

Basic Research Question

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR Analysis : Use ¹H and ¹³C NMR to confirm substituent positions. For example, aromatic protons in the naphthyridine core appear as multiplets at δ 7.2–8.4 ppm, while methyl groups resonate as singlets near δ 2.5 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₀BrClN₄O₃: 527.8 g/mol) .

What experimental designs are recommended to evaluate the compound’s enzyme inhibitory activity?

Advanced Research Question

- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., lipoxygenase inhibition) with IC₅₀ determination. Include positive controls (e.g., NDGA for lipoxygenase) and triplicate measurements to ensure reproducibility .

- Dose-Response Curves : Test concentrations from 0.1–100 µM to establish potency. Monitor time-dependent effects using stopped-flow techniques for kinetic analysis .

- Structural Analogues : Compare activity with derivatives lacking the oxadiazole or m-tolyl groups to identify pharmacophoric elements .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

- Cross-Validation : Combine NMR, IR, and HRMS data. For example, conflicting NH peaks in IR (e.g., 3262 vs. 3302 cm⁻¹) may indicate polymorphic forms or solvent interactions, requiring X-ray crystallography for confirmation .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels in key positions (e.g., acetamide carbonyl) to resolve ambiguous signals .

What are the critical solubility and stability considerations for in vitro studies?

Basic Research Question

- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use sonication for 10–15 minutes to disperse aggregates .

- Stability Profiling : Conduct LC-MS stability assays in simulated biological fluids (pH 7.4, 37°C). Monitor degradation products over 24–72 hours .

- Storage Conditions : Store lyophilized samples at –20°C under argon to prevent oxidation of the methoxyphenyl group .

How can computational methods guide the compound’s structure-activity relationship (SAR) studies?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., Pfmrk kinase). Focus on the oxadiazole and naphthyridine moieties’ roles in binding affinity .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with a test set of 20+ analogues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the acetamide side chain in aqueous and lipid bilayer environments .

What strategies mitigate byproduct formation during the final coupling step?

Advanced Research Question

- Catalyst Screening : Compare Cu(OAc)₂, CuI, and Ru-based catalysts for azide-alkyne cycloaddition efficiency .

- Purification Techniques : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers. Confirm purity via analytical HPLC (>95% by AUC) .

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.